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molecular formula C11H13NO3 B8387498 2-(2-methoxymethyl-phenyl)-N-methyl-2-oxo-acetamide

2-(2-methoxymethyl-phenyl)-N-methyl-2-oxo-acetamide

Cat. No. B8387498
M. Wt: 207.23 g/mol
InChI Key: YZJJEICLRJWUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08192967B2

Procedure details

28.3 g of the ethyl 2-(2-methoxymethyl-phenyl)-2-oxoacetate obtained in (1), 109 g of toluene, and 54.4 g of methanol were mixed, 28.6 g of a 40% aqueous methylamine solution was added while retaining at 25° C., and the mixture was retained at 25° C. for 2 hours. Thereafter, 54.4 g of water was added, 80 g of toluene were further added, this was allowed to stand still, and an organic layer was recovered. The organic layer was washed with 178 g of 5% hydrochloric acid, 54.4 g of an aqueous saturated sodium bicarbonate solution, and 54.4 g of water, respectively, and concentrated with an evaporator to obtain 12.0 g of 2-(2-methoxymethyl-phenyl)-N-methyl-2-oxo-acetamide.
Name
ethyl 2-(2-methoxymethyl-phenyl)-2-oxoacetate
Quantity
28.3 g
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
solvent
Reaction Step Three
Name
Quantity
54.4 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=[O:16])[C:11](OCC)=[O:12].CO.[CH3:19][NH2:20]>C1(C)C=CC=CC=1.O>[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=[O:16])[C:11]([NH:20][CH3:19])=[O:12]

Inputs

Step One
Name
ethyl 2-(2-methoxymethyl-phenyl)-2-oxoacetate
Quantity
28.3 g
Type
reactant
Smiles
COCC1=C(C=CC=C1)C(C(=O)OCC)=O
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1=C(C=CC=C1)C(C(=O)OCC)=O
Name
Quantity
54.4 g
Type
reactant
Smiles
CO
Name
Quantity
109 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
80 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
54.4 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
CUSTOM
Type
CUSTOM
Details
while retaining at 25° C.
CUSTOM
Type
CUSTOM
Details
an organic layer was recovered
WASH
Type
WASH
Details
The organic layer was washed with 178 g of 5% hydrochloric acid, 54.4 g of an aqueous saturated sodium bicarbonate solution, and 54.4 g of water
CONCENTRATION
Type
CONCENTRATION
Details
respectively, and concentrated with an evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC1=C(C=CC=C1)C(C(=O)NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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